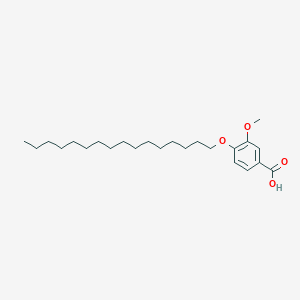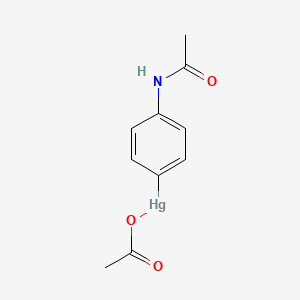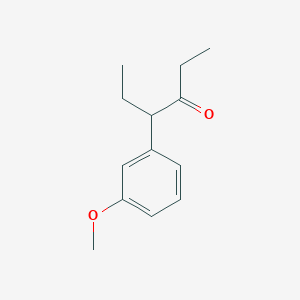
4-(3-Methoxyphenyl)-3-Hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-3-Hexanone is an organic compound with a unique structure that includes a methoxyphenyl group attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-3-Hexanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable protocols to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)-3-Hexanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ketone carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)-3-Hexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methoxyphenyl)-3-Hexanone involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)-3-Hexanone can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: Similar in structure but with different functional groups and reactivity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the methoxyphenyl group but has different biological activities and applications.
Propriétés
Numéro CAS |
7355-84-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-12(13(14)5-2)10-7-6-8-11(9-10)15-3/h6-9,12H,4-5H2,1-3H3 |
Clé InChI |
APOLAIBEAIHBSO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=CC=C1)OC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


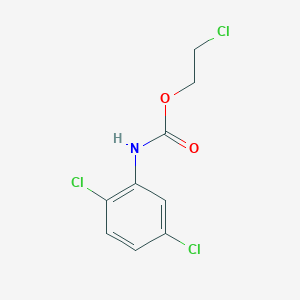
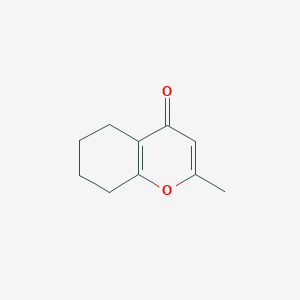


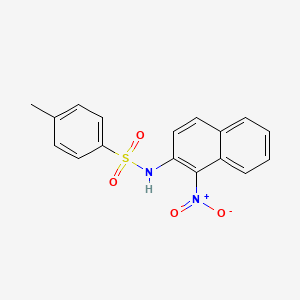
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)
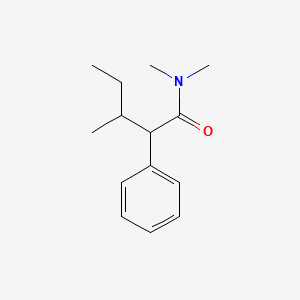

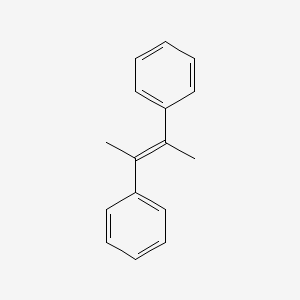

![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)

